1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid
Description
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a benzyloxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[2-(6-phenylmethoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C23H24N2O4/c26-22(25-11-4-7-19(14-25)23(27)28)15-24-12-10-18-8-9-20(13-21(18)24)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,12-13,19H,4,7,11,14-16H2,(H,27,28) |
InChI Key |
FVBBRCOPZGPXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The benzyloxy group can be introduced via nucleophilic substitution reactions, and the piperidine ring is often constructed through cyclization reactions involving appropriate amine precursors . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
The compound 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Molecular Formula
- C23H22N2O4
- Molecular Weight: 390.4 g/mol
Structural Characteristics
The compound features a piperidine ring, an indole moiety, and a benzyloxy group, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry
Research has indicated that compounds similar to 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The indole structure is known for its role in various pharmacological activities, making this compound a subject of interest in drug design.
Case Study: Anti-Cancer Activity
A study evaluated the anti-cancer properties of related indole derivatives, demonstrating that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines. This suggests that the compound may possess similar therapeutic potential.
Neuropharmacology
The piperidine component of the compound is associated with neuroactive properties. Research into piperidine derivatives has shown promise in treating neurological disorders such as depression and anxiety.
Case Study: Neuroprotective Effects
A case study reported that piperidine derivatives exhibited neuroprotective effects in animal models of neurodegeneration. The study highlighted the importance of structural modifications in enhancing bioactivity, indicating that 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid could be further investigated for similar effects.
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its synthesis pathways are valuable for researchers focusing on developing new synthetic methodologies or exploring structure-activity relationships.
Data Table: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| 1 | Indole derivative + Acetic anhydride | 85 | Key step for indole formation |
| 2 | Piperidine + Acetic acid | 90 | Formation of piperidine ring |
| 3 | Coupling reaction | 75 | Final assembly of the compound |
Mechanism of Action
The mechanism of action of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The compound may inhibit or activate enzymes, alter signal transduction pathways, and affect gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound notable for its unique structural features that integrate an indole moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and other therapeutic areas.
- Molecular Formula : C23H24N2O4
- Molecular Weight : 392.448 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 656.4 °C at 760 mmHg
These properties indicate a stable compound with significant potential for various chemical reactions, including nucleophilic substitutions and acylation reactions, which can be leveraged to enhance its biological activity.
Anticancer Potential
Preliminary studies suggest that 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid exhibits antiproliferative effects against various cancer cell lines. The indole structure is commonly associated with diverse pharmacological properties, including anti-inflammatory and neuroprotective effects, which may be enhanced by the benzyloxy group that improves lipophilicity and bioavailability .
Research indicates that this compound may interact with specific protein targets involved in cancer pathways. For instance, it has shown potential in inhibiting microtubule assembly, which is critical in cancer cell proliferation. Studies have demonstrated that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase activity, confirming their role as apoptosis-inducing agents .
In Vitro Studies
A study involving the screening of various derivatives of indole-based compounds highlighted the effectiveness of similar structures in inhibiting cancer cell growth. The compound was evaluated for its impact on cellular morphology and apoptosis induction at varying concentrations, with significant findings at 1.0 μM leading to morphological changes and increased caspase-3 activity .
Structure-Activity Relationship (SAR)
The unique combination of functionalities in 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid allows for diverse modifications aimed at enhancing therapeutic efficacy. SAR studies have shown that the presence of electron-donating groups can significantly improve anti-inflammatory activity, suggesting a pathway for developing more potent analogs .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(3-acetyl-1H-indol-1-yl)acetate | Indole core with ethoxy group | Antiviral activity |
| 4-Piperidinecarboxylic acid derivatives | Variations on piperidine ring | Antimicrobial activity |
| 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amines | Indole linked to piperazine | Antiproliferative effects |
This table illustrates the versatility of indole derivatives in medicinal chemistry while emphasizing the distinct biological properties conferred by the unique structure of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
